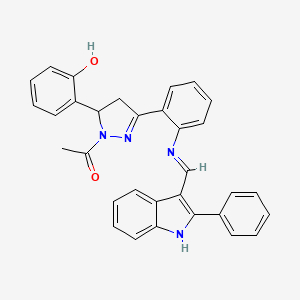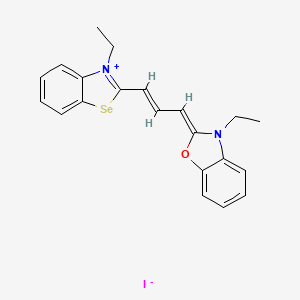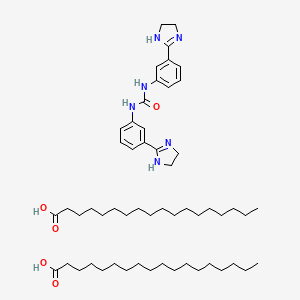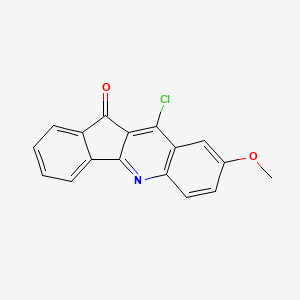
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one is a chemical compound belonging to the class of indenoquinolinones. These compounds are known for their complex fused ring structures, which often exhibit significant biological and pharmacological activities .
Preparation Methods
The synthesis of 10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method involves the use of transition metal-catalyzed C–H functionalization, which is a powerful tool in organic synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include palladium catalysts for C–H activation and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
10-Chloro-8-methoxy-11H-indeno(1,2-b)quinolin-11-one can be compared with other indenoquinolinones, such as:
- 10-(methylamino)indeno[1,2-b]quinolin-11-one
- 11H-Indeno[1,2-b]quinoxalin-11-one These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups, which can impart distinct properties and applications.
Properties
CAS No. |
93663-89-9 |
|---|---|
Molecular Formula |
C17H10ClNO2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
10-chloro-8-methoxyindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10ClNO2/c1-21-9-6-7-13-12(8-9)15(18)14-16(19-13)10-4-2-3-5-11(10)17(14)20/h2-8H,1H3 |
InChI Key |
ZTWLGZZAIDYUJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C3=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


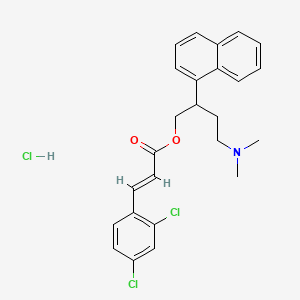

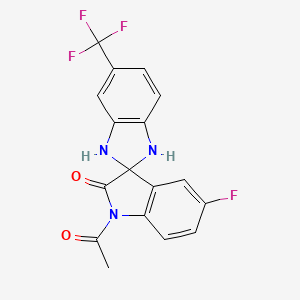

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)



